DBCO-PEG4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-alkyne, also known as dibenzocyclooctyne-polyethylene glycol-4-alkyne, is a compound widely used in the field of bio-conjugation and click chemistry. This compound is characterized by the presence of a dibenzocyclooctyne group, a polyethylene glycol spacer, and an alkyne functional group. The dibenzocyclooctyne group is known for its high reactivity and selectivity, while the polyethylene glycol spacer provides water solubility and biocompatibility. The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making this compound a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-alkyne typically involves the following steps:
Formation of the Dibenzocyclooctyne Group: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced through a coupling reaction, often using a suitable linker such as an ester or amide bond.
Introduction of the Alkyne Group: The alkyne group is incorporated through a final coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. Common techniques include column chromatography, recrystallization, and spectroscopic analysis .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-alkyne undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring through the reaction of the alkyne group with an azide group in the presence of a copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and can be performed under mild conditions, often in aqueous buffers or cell culture media.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are widely used in bioconjugation, drug delivery, and imaging applications .
Scientific Research Applications
DBCO-PEG4-alkyne has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of DBCO-PEG4-alkyne involves its high reactivity towards azide groups. The dibenzocyclooctyne group undergoes a strain-promoted azide-alkyne cycloaddition reaction, forming a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with natural biochemical processes, making it ideal for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS Ester: Contains a similar dibenzocyclooctyne group but with an NHS ester functional group for amine-reactive conjugation.
Biotin-PEG4-DBCO: Combines a biotin moiety with a dibenzocyclooctyne group for biotin-streptavidin-based applications.
DBCO-PEG4-Maleimide: Features a maleimide group for thiol-reactive conjugation.
Uniqueness
DBCO-PEG4-alkyne is unique due to its alkyne functional group, which allows for copper-catalyzed azide-alkyne cycloaddition reactions. This makes it highly versatile and suitable for a wide range of applications, from bio-conjugation to material science .
Properties
Molecular Formula |
C30H34N2O6 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C30H34N2O6/c1-2-16-35-18-20-37-22-23-38-21-19-36-17-15-31-29(33)13-14-30(34)32-24-27-9-4-3-7-25(27)11-12-26-8-5-6-10-28(26)32/h1,3-10H,13-24H2,(H,31,33) |
InChI Key |
SCJUDXLSXNVHDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.